(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)(phenyl)methanone
Description
Properties
Molecular Formula |
C17H18N2O |
|---|---|
Molecular Weight |
266.34 g/mol |
IUPAC Name |
(4-methyl-6-pyrrolidin-1-ylpyridin-3-yl)-phenylmethanone |
InChI |
InChI=1S/C17H18N2O/c1-13-11-16(19-9-5-6-10-19)18-12-15(13)17(20)14-7-3-2-4-8-14/h2-4,7-8,11-12H,5-6,9-10H2,1H3 |
InChI Key |
MGQQAJLVYLMYGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C(=O)C2=CC=CC=C2)N3CCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)(phenyl)methanone typically involves the construction of the pyrrolidine and pyridine rings followed by their functionalization and coupling with the phenyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers .
Scientific Research Applications
Neuropharmacology
Research indicates that this compound may influence neurotransmitter systems, particularly through its interaction with receptors in the central nervous system. Studies have shown that it can elevate levels of cyclic guanosine monophosphate (cGMP) in the brain, which is associated with various cognitive functions and neuroprotection .
Cognitive Enhancement
The compound has been evaluated for its procognitive effects in rodent models. It has demonstrated the ability to improve memory and learning capabilities, making it a candidate for further investigation as a potential treatment for cognitive disorders such as Alzheimer's disease .
PDE9A Inhibition
(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)(phenyl)methanone is noted for its role as a phosphodiesterase type 9A (PDE9A) inhibitor. This inhibition leads to increased levels of cGMP, which has implications for treating conditions like depression and anxiety disorders. The selectivity for PDE9A over other phosphodiesterases enhances its therapeutic profile .
Table 1: Summary of Case Studies Involving (4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)(phenyl)methanone
Mechanism of Action
The mechanism of action of (4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
[2-[4-Methyl-6-(2-Methylpyridin-4-yl)pyridin-3-yl]pyrrolidin-1-yl]-(1,3-thiazol-5-yl)methanone
- Molecular Formula : C₂₀H₂₀N₄OS | Molecular Weight : 364.464
- Key Differences :
- Replaces the phenyl group with a thiazol-5-yl moiety, introducing a sulfur-containing heterocycle.
- Substitutes the pyrrolidin-1-yl group at the pyridine 6-position with a 2-methylpyridin-4-yl group.
- The 2-methylpyridine substituent may increase steric bulk, altering binding pocket compatibility compared to the smaller pyrrolidine group in the target compound.
(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol
- Molecular Features: Fluoropyridine-pyrrolidine hybrid with a methanol terminus .
- Key Differences: Fluorine atom at the pyridine 6-position increases electronegativity. Methanol group replaces the ketone, introducing polarity and hydrogen-bonding capacity.
- Implications :
- Fluorine’s electron-withdrawing effect may enhance metabolic stability but reduce lipophilicity.
- The hydroxyl group could improve solubility but may also increase susceptibility to oxidation compared to the ketone.
(4-Azepan-1-yl-2-pyridin-3-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-(3-methoxyphenyl)methanone
- Molecular Formula : C₂₆H₂₉N₅O₂ | Molecular Weight : 443.54
- Key Differences :
- Incorporates a pyrido[4,3-d]pyrimidine core instead of a simple pyridine ring.
- Uses azepane (7-membered ring) instead of pyrrolidine (5-membered).
- Methoxyphenyl group replaces the unsubstituted phenyl.
- Implications: The extended pyrimidine system may enhance aromatic stacking interactions in biological targets. Methoxy group on the phenyl ring could modulate electronic effects and solubility.
Comparative Data Table
Biological Activity
The compound (4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)(phenyl)methanone is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data in tabular form to facilitate understanding.
Chemical Structure and Properties
The chemical structure of (4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)(phenyl)methanone can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 284.36 g/mol
This compound features a pyridine ring substituted with a pyrrolidine group and a phenylmethanone moiety, contributing to its diverse biological activities.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyridine and pyrrolidine have been studied for their ability to inhibit cell proliferation in various cancer cell lines.
Case Study:
A study on related pyridine derivatives showed that they could effectively inhibit the growth of HeLa cells (human cervical cancer cells) by disrupting microtubule dynamics, leading to mitotic arrest and apoptosis . The mechanism involved the inhibition of tubulin assembly, which is crucial for cell division.
Antimicrobial Activity
Compounds containing pyrrolidine rings have been noted for their antibacterial and antifungal properties.
Research Findings:
In vitro studies demonstrated that certain pyrrolidine derivatives exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria, with minimal inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
Neuropharmacological Effects
The presence of the pyrrolidine moiety suggests potential neuropharmacological effects. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems, particularly those involving dopamine and serotonin receptors.
Example:
Pyrrolidine derivatives have shown promise as potential treatments for neurological disorders by enhancing dopaminergic transmission .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)(phenyl)methanone, and what methodological considerations are critical for achieving high yields?
- Answer : The synthesis typically involves coupling a substituted pyridinyl intermediate (e.g., 4-methyl-6-chloropyridin-3-carbonyl chloride) with pyrrolidine under basic conditions. Key steps include:
- Nucleophilic substitution : Use of a base (e.g., triethylamine) to deprotonate pyrrolidine, facilitating reaction with the carbonyl chloride intermediate .
- Catalytic optimization : Employing coupling agents like HBTU or EDCI to enhance reaction efficiency, as seen in analogous triazolo-pyridine syntheses .
- Purification : Silica gel chromatography or recrystallization to isolate the product, with yields improved by optimizing solvent polarity and temperature gradients .
Q. How can researchers characterize the molecular structure and purity of this compound using spectroscopic and chromatographic techniques?
- Answer : A multi-technique approach is recommended:
-
NMR spectroscopy : 1H and 13C NMR confirm regiochemistry (e.g., pyrrolidine N-substitution) and absence of impurities. For example, pyrrolidine protons typically appear as a multiplet at δ 1.8–2.1 ppm .
-
Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ for C18H20N2O: expected 281.1654) .
-
HPLC : Purity >95% is achievable using reverse-phase C18 columns with methanol/water gradients (0.1% formic acid additive) .
Analytical Data Examples 1H NMR (CDCl3) : δ 7.8–8.1 (m, 5H, Ar-H), 2.5–3.1 (m, 4H, pyrrolidine), 2.3 (s, 3H, CH3) HRMS : m/z 281.1654 [M+H]+ (calc. 281.1654)
Q. What crystallographic methods are employed to determine the three-dimensional conformation of phenyl(pyrrolidin-1-yl)methanone derivatives, and what insights do they provide?
- Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) resolves bond angles, torsion angles, and hydrogen-bonding networks. For example, the pyrrolidine ring adopts an envelope conformation, and the carbonyl group participates in C=O⋯H-N interactions with adjacent molecules, stabilizing the crystal lattice .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions between computational predictions and experimental data (e.g., reactivity or binding affinity)?
- Answer :
- Docking vs. kinetic assays : If computational models predict strong binding to a target protein but in vitro assays show weak activity, validate by:
- Surface plasmon resonance (SPR) to measure real-time binding kinetics.
- Adjusting force fields in molecular dynamics simulations to account for solvation effects .
- Reactivity mismatches : Compare DFT-calculated reaction pathways (e.g., nucleophilic attack barriers) with experimental yields under varied conditions (e.g., solvent dielectric constants) .
Q. How can reaction conditions be optimized to mitigate competing pathways during the synthesis of substituted pyridinyl-pyrrolidinyl methanones?
- Answer :
- Temperature control : Lower temperatures (0–25°C) suppress side reactions like over-alkylation .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of pyrrolidine, while THF minimizes byproduct formation .
- Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)2) for Suzuki-Miyaura couplings if aryl halide intermediates are used .
Q. What advanced analytical approaches are employed to investigate the compound's stability under varying pH, temperature, or solvent conditions?
- Answer :
- Forced degradation studies : Expose the compound to acidic (pH 1–3), basic (pH 10–12), and oxidative (H2O2) conditions, monitoring degradation via LC-MS .
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C for most methanones) .
- Solvent compatibility : Test solubility in DMSO, ethanol, and water using dynamic light scattering (DLS) to detect aggregation .
Q. How do researchers validate the biological activity mechanisms of this compound against proposed targets, and what methodological controls are essential?
- Answer :
- Target engagement assays : Use fluorescence polarization (FP) to confirm binding to enzymes like kinases or proteases. Include negative controls (e.g., inactive enantiomers) .
- Cellular assays : Measure IC50 values in dose-response curves (e.g., inhibition of cancer cell proliferation) with ATP-level controls to rule off-target effects .
- Mutagenesis studies : Engineer point mutations in the target protein’s active site to disrupt binding, confirming specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
